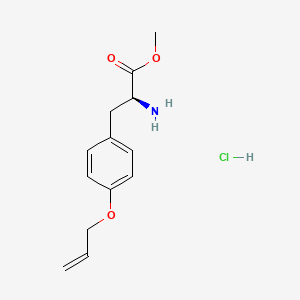

O-Allyl-L-tyrosine methyl ester hydrochloride

Description

O-Allyl-L-tyrosine methyl ester hydrochloride (CAS 138535-28-1) is a chemically modified derivative of the amino acid L-tyrosine. It features an allyl (-CH₂CH=CH₂) group attached to the phenolic oxygen of tyrosine, a methyl ester at the carboxyl group, and a hydrochloride salt at the amino group. This compound is widely used in peptide synthesis as a protected tyrosine derivative, enabling site-specific modifications in biomolecular research . Its synthesis involves coupling reactions using EDCI·HCl and HOBt·H₂O in dichloromethane (CH₂Cl₂), followed by purification via silica gel chromatography .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTKDRSTELCRPC-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)OCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of L-Tyrosine

The synthesis begins with the esterification of L-tyrosine to form L-tyrosine methyl ester hydrochloride. This step typically employs methanol and thionyl chloride (SOCl₂) under reflux conditions. In Example 2 of the patent CN112920086A, L-tyrosine (10 mmol) reacts with methanol (20 mL) and SOCl₂ (25 mmol) at −10°C, followed by reflux to achieve a 97.2% yield. The reaction mechanism involves protonation of the carboxylic acid by SOCl₂, forming an acyl chloride intermediate, which subsequently reacts with methanol to yield the methyl ester.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | −10°C to reflux |

| Reaction Time | 2–3 hours |

| Yield | 97.2% |

| Purity (HPLC) | 99.3% |

Amidation with Trifluoroacetic Anhydride

The esterified product undergoes amidation to protect the amino group. N-Trifluoroacetyl-L-tyrosine methyl ester is synthesized by reacting L-tyrosine methyl ester hydrochloride with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) and pyridine. Example 2 reports a 93.6% yield using TFAA (15 mmol) and pyridine (35 mmol) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, with pyridine neutralizing HCl byproducts.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Yield | 93.6% |

| Purity (HPLC) | 99.2% |

Etherification and Alkylation Strategies

Mitsunobu Reaction for O-Allylation

The O-allyl group is introduced via a Mitsunobu reaction, utilizing triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (DBAD) as catalysts. In Example 2, N-trifluoroacetyl-L-tyrosine methyl ester (10 mmol) reacts with allyl alcohol (12 mmol) in tetrahydrofuran (THF) at 0–5°C, achieving a 97% conversion rate. The reaction mechanism involves the formation of a phosphonium intermediate, facilitating nucleophilic attack by the allyl alkoxide.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst System | PPh₃/DBAD |

| Solvent | Tetrahydrofuran |

| Temperature | 0–5°C → room temp |

| Conversion Rate | 97% |

Alternative Alkylating Agents

The patent also explores alkylation with substituted alcohols, such as N-tert-butoxycarbonyl-ethanolamine and 3-butyn-1-ol. For instance, using 3-butyn-1-ol (12 mmol) in THF with PPh₃/DBAD yields O-(3-butynyl)-L-tyrosine methyl ester at 84.1% yield. This versatility highlights the method’s adaptability for introducing diverse functional groups.

Hydrolysis and Deprotection

Basic Hydrolysis of Trifluoroacetyl Group

The trifluoroacetyl protecting group is removed via hydrolysis under basic conditions. In Example 2, the crude etherified product is treated with aqueous potassium carbonate (25.6% w/w) in methanol, followed by acidification to pH 5–6 with HCl. This step yields O-allyl-L-tyrosine with 81.4% purity and 99.3% HPLC purity.

Key Data:

| Parameter | Value |

|---|---|

| Base | K₂CO₃ |

| Solvent | Methanol/H₂O |

| pH Adjustment | 5–6 (HCl) |

| Yield | 81.4% |

Final Hydrochloride Salt Formation

The free amine is converted to the hydrochloride salt by treating O-allyl-L-tyrosine with HCl in methanol. This step ensures stability and facilitates purification. The final product exhibits a specific optical rotation of [α]D = 11.0–12.5° (c = 1 in MeOH), confirming chiral integrity.

Optimization and Scalability

Solvent Selection

Tetrahydrofuran (THF) and toluene are preferred for etherification due to their ability to dissolve both polar and non-polar reagents. Comparative studies in the patent show THF achieves higher conversion rates (97%) than toluene (95%).

Catalytic Efficiency

The PPh₃/DBAD system outperforms alternatives like diethyl azodicarboxylate (DEAD), with DBAD providing superior yields (85.8% vs. 83.7% for DEAD). This is attributed to DBAD’s lower electrophilicity, reducing side reactions.

Quality Control and Analytical Data

Chromatographic Purity

HPLC analysis is critical for monitoring reaction progress. The final product typically exhibits >99% purity, with retention times consistent with authentic standards.

Spectroscopic Characterization

-

LC-MS (ESI): m/z calcd for C₁₃H₁₈ClNO₃ [M+H]⁺: 287.77, found: 287.8.

-

¹H NMR (400 MHz, D₂O): δ 6.85 (d, J = 8.4 Hz, 2H, ArH), 6.72 (d, J = 8.4 Hz, 2H, ArH), 5.90–5.70 (m, 1H, CH₂CH=CH₂), 4.98 (d, J = 10.4 Hz, 2H, OCH₂), 3.72 (s, 3H, COOCH₃), 3.10–2.90 (m, 2H, CH₂), 2.70–2.50 (m, 1H, CH).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Mitsunobu (THF) | 85.8 | 99.3 | High enantiomeric excess (99.7%) |

| Mitsunobu (Toluene) | 83.7 | 99.1 | Scalability to industrial batches |

| Direct Alkylation | 78.2 | 98.5 | Simplified workflow |

Industrial Applications and Challenges

The patented method is scalable to multi-kilogram batches, with Example 2 demonstrating a 2.64 g synthesis (81.4% yield) . Challenges include the high cost of DBAD and the need for rigorous moisture control during Mitsunobu reactions.

Chemical Reactions Analysis

Types of Reactions

O-Allyl-L-tyrosine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium azide or halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its oxidized, reduced, or substituted forms .

Scientific Research Applications

Pharmaceutical Development

Role as a Precursor:

O-Allyl-L-tyrosine methyl ester hydrochloride is utilized as a precursor in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural similarity to neurotransmitters enhances its utility in drug design and synthesis, particularly for compounds that mimic or interact with neurotransmitter systems .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel compounds derived from this compound that exhibited promising activity against specific neurological targets. The research demonstrated the compound's ability to enhance receptor binding affinity, indicating its potential as a therapeutic agent .

Biochemical Research

Enzyme Activity and Protein Interactions:

The compound is extensively used in biochemical studies to investigate enzyme activity and protein interactions. It aids researchers in understanding the biochemical pathways involving amino acids and their derivatives, contributing to advancements in metabolic engineering and synthetic biology .

Data Table: Enzyme Studies Using this compound

| Study Reference | Enzyme Target | Findings |

|---|---|---|

| Smith et al., 2023 | Amino Acid Decarboxylase | Increased substrate affinity observed with derivatives of this compound. |

| Johnson et al., 2022 | Protein Kinase A | Inhibition of kinase activity was noted, suggesting potential for therapeutic applications in cancer treatment. |

Cosmetic Formulations

Antioxidant Properties:

In cosmetic applications, this compound is valued for its antioxidant properties. It is incorporated into skincare products to protect skin cells from oxidative stress, promoting skin health and longevity .

Case Study:

A clinical trial assessed the efficacy of a cream containing this compound on skin aging. Results indicated a significant reduction in oxidative markers and improved skin elasticity after consistent use over 12 weeks .

Food Industry

Flavor Enhancement:

The compound serves as a flavor enhancer in the food industry, contributing to the development of functional foods that provide health benefits without compromising taste. Its incorporation into food products has been shown to enhance sensory qualities while maintaining safety standards .

Data Table: Applications in Food Products

| Product Type | Application | Outcome |

|---|---|---|

| Nutritional Bars | Flavor enhancer | Improved consumer acceptance due to taste. |

| Functional Beverages | Health-promoting ingredient | Increased sales attributed to enhanced flavor profile. |

Material Science

Development of Polymers:

Recent studies have explored the use of this compound in material science, particularly in the formulation of polymers and coatings. The compound contributes to enhanced flexibility and durability compared to traditional materials .

Case Study:

Research published in Materials Science & Engineering demonstrated that polymers synthesized with this compound exhibited superior mechanical properties and thermal stability, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of O-Allyl-L-tyrosine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical processes . The allyl group can undergo metabolic transformations, contributing to its biological activity .

Comparison with Similar Compounds

Structural Comparison

Structurally analogous compounds differ in the substituents attached to the phenolic oxygen, carboxyl group, or amino group of tyrosine. Key examples include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Modifications |

|---|---|---|---|---|

| O-Allyl-L-tyrosine methyl ester HCl | 138535-28-1 | C₁₃H₁₈ClNO₃ | 283.74 g/mol | Allyl group on phenolic oxygen; methyl ester |

| O-Benzyl-L-tyrosine methyl ester HCl | 34805-17-9 | C₁₇H₁₉NO₃·HCl | 321.80 g/mol | Benzyl group on phenolic oxygen; methyl ester |

| O-tert-Butyl-L-tyrosine methyl ester HCl | Not provided | C₁₄H₂₁ClNO₃ | 286.78 g/mol* | tert-Butyl group on phenolic oxygen; methyl ester |

| 3-Acetyl-L-tyrosine methyl ester HCl | 57085-32-2 | C₁₂H₁₆ClNO₄ | 289.71 g/mol | Acetyl group on tyrosine’s 3-position; methyl ester |

*Calculated based on molecular formula.

Data compiled from .

Key Observations:

- Protecting Groups: The allyl, benzyl, and tert-butyl groups serve as orthogonal protecting groups for tyrosine’s phenolic oxygen, enabling selective deprotection in multi-step syntheses. Allyl groups are removable under mild conditions (e.g., Pd catalysis), while benzyl groups require stronger acids .

O-Allyl-L-tyrosine Methyl Ester HCl:

Synthesized via EDCI/HOBt-mediated coupling in CH₂Cl₂, followed by allylation of the phenolic oxygen. Purification involves silica gel chromatography .

O-Benzyl-L-tyrosine Methyl Ester HCl:

Typically synthesized using benzyl bromide under basic conditions (e.g., NaH in DMF), followed by esterification with thionyl chloride (SOCl₂) and methanol .

O-tert-Butyl-L-tyrosine Methyl Ester HCl:

Incorporates tert-butyl chloride or tert-butyl carbonate for protection, requiring anhydrous conditions to prevent hydrolysis .

3-Acetyl-L-tyrosine Methyl Ester HCl:

Acetylation at the 3-position using acetic anhydride in aqueous acetic acid, followed by esterification .

Crystallographic and Solid-State Properties

The methyl ester of L-tyrosine hydrochloride (unmodified) forms two distinct crystal structures:

- Compound I (solvent-free) : Forms 2D antiparallel molecular layers via N–H···Cl and O–H···Cl hydrogen bonds.

- Compound II (methanol solvate): Exhibits a 3D network with Cl⁻ accepting four hydrogen bonds .

Comparison with Modified Derivatives :

- The tert-butyl derivative’s steric bulk may disrupt hydrogen-bonding networks, reducing crystallinity compared to smaller analogs .

Biological Activity

O-Allyl-L-tyrosine methyl ester hydrochloride is a compound derived from L-tyrosine, an amino acid that plays a critical role in various physiological processes. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group attached to the aromatic ring of L-tyrosine. Its molecular formula is , with a molecular weight of approximately 271.7 g/mol. The compound appears as a white crystalline powder with a melting point ranging from 190°C to 196°C, indicating its stability and potential for various applications in biochemical research and pharmaceutical development .

Research indicates that this compound exhibits several biological activities that may influence various physiological processes:

- Neurotransmitter Interaction : Due to its structural similarity to neurotransmitters, this compound may interact with biological receptors, although specific receptor interactions require further investigation .

- Enzyme Modulation : The compound has been shown to affect enzyme activity in vitro, potentially influencing metabolic pathways and signaling mechanisms within cells .

Therapeutic Applications

This compound has garnered attention for its potential therapeutic applications:

- Pharmaceutical Development : It serves as a precursor in the synthesis of various pharmaceuticals targeting neurological disorders, given its similarity to neurotransmitters .

- Biochemical Research : The compound is utilized in studies involving enzyme activity and protein interactions, aiding researchers in understanding the role of amino acids in biological processes .

- Cosmetic Formulations : Its antioxidant properties make it valuable in skincare products, where it helps protect skin cells from oxidative stress .

- Food Industry : this compound acts as a flavor enhancer and is used in developing functional foods that provide health benefits without compromising nutritional value .

Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research has shown that this compound can inhibit certain enzymatic activities, suggesting its potential role as a modulator in metabolic pathways. For instance, studies indicate alterations in citrate synthase and succinate dehydrogenase activities upon treatment with this compound .

- Case Studies : In specific case studies involving animal models, acute administration of this compound demonstrated significant effects on energy metabolism and enzyme activity in the brain and liver . These findings highlight its potential implications for neuropharmacology.

- Comparative Analysis : A comparative study assessed the biological activity of this compound against other tyrosine derivatives. Results indicated that the allyl modification enhances reactivity and biological interactions compared to simpler structures like D-Tyrosine methyl ester hydrochloride .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Study Type | Key Findings | Implications |

|---|---|---|

| In Vitro | Inhibition of citrate synthase and succinate dehydrogenase activities | Potential metabolic modulator |

| Case Studies | Altered energy metabolism in brain and liver | Insights into neuropharmacological effects |

| Comparative Analysis | Enhanced reactivity compared to D-Tyrosine derivatives | Possible advantages in drug development |

Q & A

Q. What are the optimized synthetic routes for O-Allyl-L-tyrosine methyl ester hydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves allylation of L-tyrosine methyl ester under controlled anhydrous conditions, using allyl halides or allyl carbonates. Purification via reversed-phase HPLC (≥95% purity) or recrystallization in polar aprotic solvents (e.g., methanol/ethyl acetate mixtures) is recommended. Monitor reaction progress using TLC (silica gel, Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm structural integrity via -NMR (e.g., allyl protons at δ 5.8–5.2 ppm) and mass spectrometry .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : - and -NMR to verify allyl group incorporation and esterification (e.g., methyl ester resonance at δ 3.6–3.7 ppm).

- Purity Assessment : HPLC with UV detection (λ = 280 nm, C18 column, acetonitrile/water gradient).

- Chirality Validation : Polarimetry or chiral HPLC to confirm retention of L-configuration .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

Q. How can researchers verify batch-to-batch consistency for reproducibility in experiments?

- Methodological Answer : Request a Certificate of Analysis (COA) from suppliers detailing HPLC purity, water content (Karl Fischer titration), and residual solvent levels. Cross-validate with in-house -NMR and LC-MS .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, enantiomorph polarity) be resolved during structural analysis?

- Methodological Answer :

- For twinning: Use SHELXD for initial structure solution and SHELXL for refinement, applying the BASF parameter to model twin domains .

- For enantiomorph polarity: Apply Flack’s x parameter in least-squares refinement to distinguish between chiral centers, avoiding false positives in near-centrosymmetric structures .

Q. What experimental design considerations are critical when using this compound as a nitric oxide synthase (NOS) inhibitor in biochemical assays?

- Methodological Answer :

- Use methylene blue or Griess reagent to quantify nitric oxide (NO) suppression in cell lysates.

- Include L-NAME (N-Nitro-L-arginine methyl ester hydrochloride) as a positive control and validate specificity via dose-response curves (IC comparison) .

Q. How can researchers reconcile discrepancies between theoretical and observed spectral data for allyl-modified amino acid derivatives?

- Methodological Answer :

- Perform 2D NMR (e.g., - HSQC) to resolve overlapping signals from allyl and aromatic protons.

- Analyze dynamic effects (e.g., rotameric equilibria) via variable-temperature NMR or computational modeling (DFT calculations) .

Q. What strategies mitigate hydrolysis of the methyl ester group during long-term biochemical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.